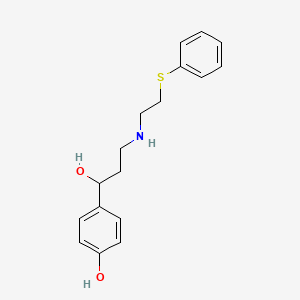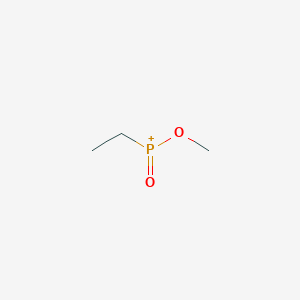![molecular formula C16H21NO4 B14695147 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane CAS No. 32118-87-9](/img/structure/B14695147.png)
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane is a chemical compound known for its unique structural properties and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxirane derivatives.
科学的研究の応用
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, such as enzymes and receptors, potentially modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-[3-methyl-5-(4-aminophenoxy)pent-3-en-1-yl]oxirane: Similar structure but with an amino group instead of a nitro group.
2,2-Dimethyl-3-[3-methyl-5-(4-chlorophenoxy)pent-3-en-1-yl]oxirane: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-en-1-yl]oxirane is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes where such properties are desired.
特性
CAS番号 |
32118-87-9 |
|---|---|
分子式 |
C16H21NO4 |
分子量 |
291.34 g/mol |
IUPAC名 |
2,2-dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-enyl]oxirane |
InChI |
InChI=1S/C16H21NO4/c1-12(4-9-15-16(2,3)21-15)10-11-20-14-7-5-13(6-8-14)17(18)19/h5-8,10,15H,4,9,11H2,1-3H3 |
InChIキー |
UGSYNLQFWNTOAK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC1=CC=C(C=C1)[N+](=O)[O-])CCC2C(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)








